PEG12 Spacer Increases TCO Grafting Density on Monoclonal Antibodies by 1.3–2.0× Relative to PEG4 and PEG0 Linkers
In a direct head-to-head comparison, Methyltetrazine-PEG12-amine HCl salt conjugated to TCO (as the PEG12-TCO NHS ester derivative) was benchmarked against PEG0-TCO and PEG4-TCO for grafting density on two monoclonal antibodies (Ts29.2 anti-TSPAN8 and 35A7 anti-CEA). The PEG12 spacer consistently yielded the highest number of TCO moieties per antibody [1]. For the 35A7 antibody at 10 equivalents of TCO-NHS ester, PEG12-TCO achieved 4.3 TCO/mAb versus 3.3 for PEG4-TCO and 2.1 for PEG0-TCO—a 2.05-fold increase over PEG0 and 1.30-fold over PEG4. For Ts29.2, PEG12-TCO achieved 5.2 TCO/mAb versus 4.2 for PEG4-TCO and 3.3 for PEG0-TCO [1]. This higher grafting density translated to proportionally greater in vitro immunofluorescence signal when normalized to the number of reactive TCO handles available for tetrazine ligation.
| Evidence Dimension | Number of TCO moieties grafted per monoclonal antibody (TCO/mAb) at 10 equivalents of NHS ester input |
|---|---|
| Target Compound Data | PEG12-TCO on 35A7 mAb: 4.3 TCO/mAb; PEG12-TCO on Ts29.2 mAb: 5.2 TCO/mAb |
| Comparator Or Baseline | PEG4-TCO on 35A7: 3.3 TCO/mAb; PEG0-TCO on 35A7: 2.1 TCO/mAb. PEG4-TCO on Ts29.2: 4.2 TCO/mAb; PEG0-TCO on Ts29.2: 3.3 TCO/mAb |
| Quantified Difference | PEG12 vs PEG0: +105% (2.05×) for 35A7, +58% (1.58×) for Ts29.2. PEG12 vs PEG4: +30% (1.30×) for 35A7, +24% (1.24×) for Ts29.2 |
| Conditions | MALDI-TOF mass spectrometry analysis of purified mAb-TCO conjugates; 10 equivalents of PEGn-TCO NHS ester input; HT29/Ts29.2 and A431-CEA-Luc/35A7 colorectal cancer models |
Why This Matters
For procurement decisions in ADC development or pretargeted imaging, higher TCO loading per antibody directly enables greater payload delivery capacity and stronger imaging signal per targeting event.
- [1] Rondon A, Ty N, Bequignat J-B, et al. Antibody PEGylation in bioorthogonal pretargeting with trans-cyclooctene/tetrazine cycloaddition: in vitro and in vivo evaluation in colorectal cancer models. Scientific Reports. 2017;7:14918. doi:10.1038/s41598-017-15051-y. See Results section: Ts29.2-1 (3.3 PEG0-TCO), Ts29.2-2 (4.2 PEG4-TCO), Ts29.2-3 (5.2 PEG12-TCO); 35A7-1 (2.1 PEG0-TCO), 35A7-2 (3.3 PEG4-TCO), 35A7-3 (4.3 PEG12-TCO) at line L380-L387. View Source
